molecular formula C7H9NO3S B2858174 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid CAS No. 155796-08-0

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid

Cat. No.: B2858174
CAS No.: 155796-08-0
M. Wt: 187.21
InChI Key: KUQNZOVOMLCCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenols with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrrolothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the creation of advanced materials.

Mechanism of Action

The mechanism by which 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

  • 7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

  • 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid

Uniqueness: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid stands out due to its specific structural features, such as the presence of the carboxylic acid group at the 7a-position. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQNZOVOMLCCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)CCS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.